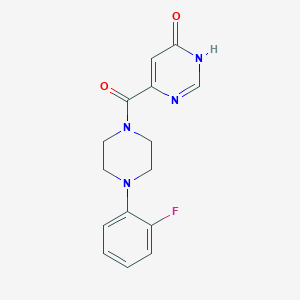

(4-(2-Fluorofenil)piperazin-1-il)(6-hidroxipirimidin-4-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is a useful research compound. Its molecular formula is C15H15FN4O2 and its molecular weight is 302.309. The purity is usually 95%.

BenchChem offers high-quality (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de los Transportadores de Nucleósidos Equilibrativos (ENTs)

FPMINT es un inhibidor novedoso de ENTs, que desempeñan un papel crucial en la síntesis de nucleótidos, la regulación de la adenosina y la quimioterapia. A diferencia de la mayoría de los inhibidores de ENT que son selectivos para ENT1, FPMINT exhibe una mayor selectividad para ENT2. Se ha estudiado ampliamente in vitro utilizando células deficientes en transportadores de nucleósidos. Cabe destacar que el compuesto 3c, un análogo de FPMINT, surgió como el inhibidor más potente, reduciendo la velocidad máxima de la captación de [3H]uridina tanto en ENT1 como en ENT2 sin afectar la constante de Michaelis (Km). Es importante destacar que el compuesto 3c es un inhibidor irreversible y no competitivo, lo que lo convierte en un candidato prometedor para futuras investigaciones .

Propiedades Anticancerígenas

Se han explorado derivados funcionalizados de FPMINT para su potencial anticancerígeno. Por ejemplo, los derivados de pirazolopirimidin-4-ona, estructuralmente relacionados con FPMINT, han demostrado una potente actividad antitumoral contra varias líneas celulares tumorales. La investigación adicional sobre los mecanismos específicos de acción de FPMINT y su impacto en las células cancerosas podría revelar nuevas estrategias terapéuticas.

Aplicaciones Antibacterianas

Las enzimas ureasa son cruciales para la supervivencia de las bacterias altamente patógenas. Inhibir la ureasa puede ser un enfoque prometedor para prevenir las infecciones bacterianas ureolíticas. Aunque no se ha estudiado directamente para este propósito, las características estructurales de FPMINT justifican su investigación como un posible inhibidor de la ureasa .

Investigaciones Antivirales y Antimaláricas

Dadas las amplias aplicaciones de las sulfas, incluidos los efectos antivirales y antimaláricos, explorar la actividad de FPMINT contra los virus y los parásitos de la malaria podría generar información valiosa. Sin embargo, aún no se han realizado estudios específicos sobre las propiedades antivirales y antimaláricas de FPMINT .

Descubrimiento de Fármacos y Química Medicinal

La estructura única de FPMINT ofrece oportunidades para el descubrimiento de fármacos y la química medicinal. Los investigadores pueden explorar modificaciones para mejorar su selectividad, biodisponibilidad y propiedades farmacocinéticas. El modelado computacional y los estudios de relación estructura-actividad serán cruciales en esta empresa.

En resumen, FPMINT es prometedor en varios campos, desde la inhibición de ENT hasta posibles aplicaciones en terapia contra el cáncer, tratamientos antibacterianos y más. La investigación y los ensayos clínicos adicionales son esenciales para desbloquear completamente su potencial terapéutico. 🌟

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Mode of Action

This compound inhibits the transport of nucleosides through both ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . In addition, ENTs regulate extracellular adenosine levels in the vicinity of its receptors and hence influence adenosine-related functions .

Pharmacokinetics

It is known that the compound cannot be displaced with excess washing, suggesting that it may have good stability and retention in the body .

Result of Action

The inhibition of ENTs by this compound can potentially influence various cellular processes, including nucleotide synthesis and chemotherapy . It can also affect the regulation of extracellular adenosine levels, thereby influencing adenosine-related functions .

Análisis Bioquímico

Biochemical Properties

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Cellular Effects

In cellular processes, (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone has been found to inhibit the transport of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It reduces the Vmax of uridine transport in ENT1 and ENT2 without affecting Km, indicating that it inhibits ENTs in an irreversible and non-competitive manner .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone have been observed to be stable . The inhibitory effect of the compound could not be washed out, suggesting its long-term effects on cellular function .

Metabolic Pathways

The metabolic pathways that (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is involved in are not clearly defined in the available literature. Its interaction with ENTs suggests it may influence the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis .

Transport and Distribution

(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is transported and distributed within cells and tissues through its interaction with ENTs . Specific transporters or binding proteins that it interacts with, as well as effects on its localization or accumulation, are not clearly defined in the available literature.

Propiedades

IUPAC Name |

4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O2/c16-11-3-1-2-4-13(11)19-5-7-20(8-6-19)15(22)12-9-14(21)18-10-17-12/h1-4,9-10H,5-8H2,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJTYCKZBLTSLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetamido-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B2440209.png)

![N-(2,3-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2440210.png)

![5-(3,4-dimethylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2440212.png)

![4-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B2440216.png)

![N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2440217.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2440219.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440225.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2440227.png)